molecular formula C7H6BrClO2S B1272354 (2-bromophenyl)methanesulfonyl Chloride CAS No. 24974-74-1

(2-bromophenyl)methanesulfonyl Chloride

Cat. No.: B1272354
CAS No.: 24974-74-1
M. Wt: 269.54 g/mol
InChI Key: RDRCWHIGMBAULL-UHFFFAOYSA-N
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Description

(2-bromophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H6BrClO2S and a molecular weight of 269.55 g/mol . It is a versatile reagent used in various chemical reactions, particularly in the synthesis of other organic compounds. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methanesulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromophenyl)methanesulfonyl chloride typically involves the reaction of (2-bromophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere, usually at room temperature, and the product is purified by extraction and recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is often purified using advanced techniques such as column chromatography or distillation .

Mechanism of Action

The mechanism of action of (2-bromophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorophenyl)methanesulfonyl chloride
  • (2-fluorophenyl)methanesulfonyl chloride
  • (2-iodophenyl)methanesulfonyl chloride

Uniqueness

(2-bromophenyl)methanesulfonyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in additional reactions, such as halogen exchange or cross-coupling reactions, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

(2-bromophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRCWHIGMBAULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375778
Record name (2-bromophenyl)methanesulfonyl Chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24974-74-1
Record name 2-Bromobenzenemethanesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24974-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-bromophenyl)methanesulfonyl Chloride
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URL https://comptox.epa.gov/dashboard/DTXSID30375778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Bromophenyl)methanesulfonyl chloride
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Synthesis routes and methods

Procedure details

To a suspension of crude sodium (2-bromophenyl)methanesulfonate (34 g) in toluene (500 mL) was added PCl5 (34 g, 0.16 mol). The resulting mixture was stirred at 100° Celsius for 4 hours before concentrating to dryness and pouring the residue onto crushed ice (150 g), stirring for 5 min, and extracting with DCM (3×50 mL). The combined organic extracts were dried over MgSO4, filtered and concentrated to dryness to give (2-bromophenyl)methanesulfonyl chloride (16.8 g, 77%). 1H NMR (300 MHz, DMSO-d6) δ 7.62-7.45 (m, 2H), 7.29 (m, 1H), 7.18-7.01 (m, 1H), 3.97 (s, 2H).
Name
sodium (2-bromophenyl)methanesulfonate
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
34 g
Type
reactant
Reaction Step Two

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